molecular formula C8H16ClN B1379811 1-Azaspiro[4.4]nonane hydrochloride CAS No. 1417567-64-6

1-Azaspiro[4.4]nonane hydrochloride

Cat. No.: B1379811
CAS No.: 1417567-64-6
M. Wt: 161.67 g/mol
InChI Key: SVVXIOASDVPOHO-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonane hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXIOASDVPOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-64-6
Record name 1-azaspiro[4.4]nonane hydrochloride
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Foundational & Exploratory

1-Azaspiro[4.4]nonane hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1-Azaspiro[4.4]nonane hydrochloride , a critical spirocyclic scaffold in medicinal chemistry. This guide is structured to support the workflows of synthetic chemists and drug discovery scientists.

Core Scaffold for 3D-Rich Drug Discovery & Cephalotaxine Alkaloid Synthesis

Executive Summary

In the modern pursuit of "escaping flatland" (increasing Fsp³ character) to improve clinical success rates, This compound represents a high-value building block. Unlike planar heteroaromatics, this spirocyclic amine offers a rigid, orthogonal vector orientation that restricts conformational entropy while enhancing metabolic stability. It serves as the structural core of the Cephalotaxus alkaloids (e.g., Homoharringtonine, an approved leukemia therapy) and acts as a versatile bioisostere for substituted pyrrolidines and piperidines.

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the hydrochloride salt and its free base parent.

PropertyData
Chemical Name This compound
CAS Number (HCl) 1417567-64-6
CAS Number (Free Base) 176-03-4
Molecular Formula C₈H₁₅N[1] · HCl (C₈H₁₆ClN)
Molecular Weight 161.67 g/mol (Salt) / 125.21 g/mol (Base)
IUPAC Name This compound
SMILES (Free Base) C1CCC2(C1)CCCN2
SMILES (Salt) C1CCC2(C1)CCCN2.Cl
Structural Class Spirocyclic secondary amine; Pyrrolidine-cyclopentane fusion
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Critical Note on Isomerism: Do not confuse with 2-azaspiro[4.4]nonane (CAS 175-94-0), where the nitrogen is separated from the spiro-center by a methylene group. The 1-aza isomer places the nitrogen directly adjacent to the spiro-carbon, significantly altering the basicity and vector geometry.

Structural Analysis & Pharmacophore Utility

The "Spiro Effect" in Lead Optimization

The 1-azaspiro[4.4]nonane scaffold is utilized to rigidify flexible linkers. By locking the pyrrolidine ring into a specific conformation relative to the cyclopentane ring, the scaffold:

  • Reduces Entropic Penalty: Pre-organizes the ligand for binding, potentially increasing affinity.

  • Modulates Basicity (pKa): The steric bulk of the spiro-center adjacent to the nitrogen (in the 1-aza isomer) can lower the pKa compared to an unhindered pyrrolidine, improving membrane permeability.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism (e.g., CYP450-mediated oxidation) at that position.

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision process for deploying this scaffold in a drug discovery campaign.

SpiroLogic Start Lead Compound Analysis Issue1 Problem: High Planarity / Low Solubility Start->Issue1 Issue2 Problem: Metabolic Instability (alpha-C) Start->Issue2 Issue3 Problem: Off-Target Binding (Promiscuity) Start->Issue3 Solution Introduce 1-Azaspiro[4.4]nonane Core Issue1->Solution Issue2->Solution Issue3->Solution Mech1 Mechanism: Increase Fsp3 Fraction (Disrupts crystal lattice) Solution->Mech1 Addresses Planarity Mech2 Mechanism: Steric Shielding of Nitrogen alpha-position Solution->Mech2 Addresses Metabolism Mech3 Mechanism: Orthogonal Vector (New Chemical Space) Solution->Mech3 Addresses Selectivity Outcome Optimized Lead: Improved Sol, Metabolic Stability, Selectivity Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision logic for incorporating the 1-azaspiro[4.4]nonane scaffold to resolve common lead optimization liabilities.

Synthetic Pathways[4]

The synthesis of 1-azaspiro[4.4]nonane is non-trivial due to the formation of the quaternary center. The most robust laboratory method involves an Intramolecular 1,3-Dipolar Cycloaddition , often referred to as the "Nitrone Route."

Protocol: The Nitrone Cycloaddition Route

This method is favored for its stereocontrol and ability to generate the spiro-center efficiently.

Reaction Overview:

  • Precursor Formation: Condensation of a keto-aldehyde or nitro-ketone to form a cyclic nitrone.

  • Cycloaddition: Thermal intramolecular reaction of an alkenyl-tethered nitrone.

  • Ring Opening: Reductive cleavage of the isoxazolidine intermediate.

Step-by-Step Methodology:

  • Formation of Alkenyl Nitrone:

    • Reagents: 4-pentenal, Hydroxylamine hydrochloride, NaHCO₃.

    • Procedure: React 4-pentenal with hydroxylamine to form the oxime. Oxidize or cyclize (depending on specific precursor design) to generate the cyclic nitrone species bearing a pendant alkene chain.

    • Critical Parameter: Control temperature (<40°C) to prevent premature polymerization.

  • Intramolecular [3+2] Cycloaddition:

    • Reagents: Toluene (anhydrous).

    • Conditions: Reflux (110°C) for 12–24 hours.

    • Mechanism: The nitrone (dipole) reacts with the tethered alkene (dipolarophile) to form a tricyclic isoxazolidine fused system.

    • Observation: Monitoring by TLC is essential; the spot for the nitrone will disappear, replaced by a more non-polar isoxazolidine spot.

  • Reductive Cleavage (The "Spiro" Reveal):

    • Reagents: Zinc dust / Acetic acid (or H₂/Pd-C).

    • Conditions: Room temperature to 60°C.

    • Action: Cleaves the N-O bond of the isoxazolidine.

    • Result: The tricyclic system opens to reveal the 1-azaspiro[4.4]nonane core (often as a secondary alcohol derivative, which can be removed or modified).

  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.

    • Add 2.0 M HCl in ether dropwise at 0°C.

    • Filter the white precipitate under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.

Visualization: Synthetic Workflow

Synthesis Substrate Alkenyl-Aldehyde Precursor Nitrone Cyclic Nitrone Intermediate Substrate->Nitrone Condensation (NH2OH) Isox Tricyclic Isoxazolidine Nitrone->Isox [3+2] Cycloaddition (Reflux) Product 1-Azaspiro[4.4]nonane (Free Base) Isox->Product Reductive Cleavage (Zn/AcOH) Salt HCl Salt (Final Product) Product->Salt HCl/Ether Precipitation

Figure 2: Synthetic workflow via the Intramolecular Nitrone Cycloaddition strategy.

Applications in Drug Discovery[5][6]

The Cephalotaxine Connection

The 1-azaspiro[4.4]nonane skeleton is the defining structural feature (Rings C and D) of Cephalotaxine and its esters, such as Homoharringtonine (Omacetaxine mepesuccinate) .

  • Indication: Chronic Myeloid Leukemia (CML).

  • Mechanism: The spiro-structure positions the ester side chain to interact specifically with the ribosomal A-site, inhibiting protein synthesis. This validates the scaffold's ability to support complex biological interactions.

Emerging Therapeutic Areas
  • Glutamate Transporters: Analogs of azaspiro[4.4]nonane have been investigated as EAAT (Excitatory Amino Acid Transporter) inhibitors, where the rigid stereochemistry is crucial for subtype selectivity.

  • Sigma Receptors: Spiro-amines are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuroprotective and analgesic properties.

Handling, Stability, & Safety

Stability Profile
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Ar/N₂).

  • Thermal Stability: Stable up to ~150°C, but prolonged heating of the salt can lead to discoloration.

  • Reactivity: As a secondary amine, the free base is nucleophilic. It will react with electrophiles (acid chlorides, isocyanates) and can be oxidized.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory. Avoid dust formation of the hydrochloride salt.

References

  • National Institutes of Health (PubChem). Compound Summary: 1-Azaspiro[4.4]nonane (Free Base). CAS 176-03-4.[2][3][4][5] Available at: [Link]

  • D'Angelo, J., et al. (2005). "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine". Heterocycles. Available at: [Link]

Sources

Methodological & Application

Using spirocyclic amines in heterocyclic compound library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Dimensionality Library Generation Using Spirocyclic Amines

Abstract & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-rich compounds to three-dimensional (3D) scaffolds. Spirocyclic amines—specifically azaspiro[3.3]heptanes, spiro[3.4]octanes, and spirocyclic azetidines—represent a premier class of building blocks that increase the fraction of


 hybridized carbons (

) without significantly increasing molecular weight.

This guide details the protocols for integrating these sterically demanding yet pharmacologically superior scaffolds into parallel synthesis workflows.[1] By replacing traditional piperidine or morpholine rings with spirocyclic bioisosteres, researchers can expect:

  • Improved Solubility: Disruption of crystal lattice packing energy.[2]

  • Enhanced Metabolic Stability: Blocking of metabolic "soft spots" (e.g., oxidative metabolism at the

    
    -carbon).[1]
    
  • Novel IP Space: Access to under-exploited chemical vectors.[1][2][3]

Critical Design Principles

Before initiating synthesis, library design must account for the unique geometric constraints of spirocycles. Unlike flexible piperazines, spirocycles possess defined exit vectors that project substituents at precise angles (often


 or 

).[1]

Figure 1: Library Generation Workflow The following diagram outlines the decision logic for incorporating spirocyclic amines into a high-throughput library campaign.

LibraryWorkflow cluster_0 Reagent Selection start Library Design Phase (Scaffold Selection) spiro Spirocyclic Amine (Nucleophile) start->spiro elec Heterocyclic Core (Electrophile) start->elec decision Coupling Strategy? spiro->decision elec->decision amide Amide Coupling (HATU/DIPEA) decision->amide Acid Core buchwald Pd-Catalyzed C-N (RuPhos/BrettPhos) decision->buchwald Aryl Halide (Deactivated) snar SNAr (DIPEA/DMSO) decision->snar Aryl Halide (Activated) purify Purification (SCX-2 Cartridge + Prep HPLC) amide->purify buchwald->purify snar->purify qc QC & Registration (LCMS/H-NMR) purify->qc

Caption: Workflow for integrating spirocyclic amines into parallel synthesis, highlighting pathway divergence based on electrophile reactivity.

Experimental Protocols

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are secondary amines but exhibit higher steric bulk near the nitrogen center compared to pyrrolidine. Standard protocols must be modified to drive conversion.[2]

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Target: Coupling spirocyclic amines with deactivated heteroaryl chlorides/bromides.[1][2] Challenge: Steric hindrance of the spiro-ring often stalls Pd-oxidative addition or amine coordination.[1][2]

Reagents:

  • Catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (Pre-formed precatalysts are essential for stoichiometry control).[1][2]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) for base-sensitive substrates.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Methodology:

  • Dispensing: Into a reaction vial (microwave or pressure tube), dispense Aryl Halide (1.0 equiv, 0.1 mmol) and Spirocyclic Amine (1.2 equiv).

  • Catalyst Addition: Add Pd-RuPhos G4 (0.02 equiv, 2 mol%) and NaOtBu (1.5 equiv). Note: Add base last to prevent degradation of sensitive halides.

  • Inertion: Cap the vial and purge with

    
     or Argon for 60 seconds.
    
  • Reaction: Heat at

    
     for 4-16 hours.
    
    • Checkpoint: Check LCMS at 2 hours. If conversion <10%, spike with additional 1 mol% catalyst and raise T to

      
      .
      
  • Work-up: Dilute with EtOAc, filter through a celite/silica plug to remove Pd black. Concentrate.

Protocol B: Parallel Amide Coupling

Target: Functionalizing spirocyclic cores with carboxylic acids.[1][2] Challenge: Polarity of spirocycles can make aqueous extraction difficult.[2]

Step-by-Step Methodology:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     concentration). Add DIPEA (3.0 equiv). Shake for 10 mins.
    
  • Addition: Add Spirocyclic Amine (1.1 equiv).

  • Incubation: Shake at RT for 16 hours.

  • Purification (Solid Phase Extraction):

    • Load reaction mixture directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1][2]

    • Wash with MeOH (removes DMF, excess acid, and HATU byproducts).

    • Elute product with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       in MeOH.[1]
      
    • Why this works: The basic nitrogen of the spirocycle binds to the sulfonic acid resin, allowing non-basic impurities to wash away.

Comparative Data: Spiro vs. Flat Scaffolds

The following table illustrates the physicochemical advantages of substituting a standard piperidine ring with a spiro[3.3]heptane bioisostere in a theoretical lead series.

PropertyPiperidine Analog (Flat)Spiro[3.3]heptane Analog (3D)Impact
Formula


Minimal MW change (+12 Da)

0.450.65Increased 3D character
LogD (pH 7.4) 3.22.4Improved Lipophilicity Efficiency
Solubility


>6-fold improvement
Metabolic Clearance High (Ring oxidation)LowBlocked metabolic soft spots

Data extrapolated from trends observed in "Escape from Flatland" (Lovering et al.) and internal Enamine library validations.[1][2]

Troubleshooting & Optimization

Figure 2: Reaction Condition Decision Tree Use this logic to troubleshoot failed syntheses involving spirocyclic amines.

Troubleshooting problem Low Conversion? check1 Check Sterics problem->check1 check2 Check Basicity problem->check2 check3 Protodehalogenation? problem->check3 sol1 Switch to BrettPhos (Larger Bite Angle) check1->sol1 Yes sol2 Switch Base: Cs2CO3 (Weaker) or LiHMDS (Stronger) check2->sol2 Substrate Sensitive? sol3 Use Anhydrous Solvent Increase Catalyst Loading check3->sol3 Side Product Formed?

Caption: Troubleshooting logic for Pd-catalyzed couplings of spirocyclic amines.

Common Pitfalls:

  • Volatility: Low molecular weight spiro-amines (e.g., 2-azaspiro[3.3]heptane, MW ~97) are volatile.[1][2] Avoid high-vacuum drying of the free base; use HCl salts where possible or handle in solution.[1][2]

  • LCMS Detection: These compounds often have weak UV chromophores.[1][2] Ensure your QC method includes ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) to verify purity if the UV trace is silent.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1][2][4]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[1] Angewandte Chemie International Edition.[2]

  • Zheng, Y., & Tice, C. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[4][5][6] Expert Opinion on Drug Discovery.[1][2][4]

  • Enamine Ltd. Spirocyclic Building Blocks for Drug Design.[1][2]

  • Sigma-Aldrich (Merck). Spirocyclic Building Blocks for Scaffold Assembly (Carreira Scaffolds).[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie.[1][2][4] (Foundation for RuPhos/BrettPhos protocols).[1][2]

Sources

Troubleshooting & Optimization

Minimizing side reactions during 1-Azaspiro[4.4]nonane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1-azaspiro[4.4]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their synthetic programs. The unique three-dimensional and rigid nature of the 1-azaspiro[4.4]nonane core makes it a privileged scaffold in modern drug discovery.[1][2] However, its functionalization, particularly through methods like C-H activation, can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common issues, thereby minimizing side reactions and maximizing the yield of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of the 1-azaspiro[4.4]nonane core. Each entry details the problem, explores potential causes, and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor Regioselectivity in C-H Functionalization

Symptom: You are attempting a directed C-H functionalization (e.g., arylation, alkenylation) on a 1-azaspiro[4.4]nonane derivative, but you observe a mixture of isomers, with functionalization occurring at undesired positions on the cyclopentyl or pyrrolidine rings.

Causality Analysis: The 1-azaspiro[4.4]nonane scaffold contains multiple C-H bonds with similar steric and electronic environments. Achieving high regioselectivity is critically dependent on the ability of a directing group (DG) to position the transition metal catalyst over a specific C-H bond, typically at the ortho position.[3] Off-target functionalization can occur due to:

  • Ineffective Director-Catalyst Chelation: The chosen directing group may not form a stable, rigid metallacycle with the catalyst, leading to indiscriminate activation.[4]

  • Steric Hindrance: The inherent 3D structure of the spirocycle can sterically block the desired C-H bond, making a slightly more accessible, but electronically less favored, C-H bond a competitive site for activation.

  • Flexible Linker: If the directing group is attached via a long or flexible linker, it may be able to position the catalyst over multiple C-H bonds.

  • Reaction Conditions: High temperatures can sometimes overcome the energy barrier for activating less favored C-H bonds, reducing selectivity.

Suggested Solutions:

  • Re-evaluate the Directing Group:

    • For Pyrrolidine Ring Functionalization: Employ a directing group attached directly to the nitrogen atom. Bidentate directing groups like 8-aminoquinoline or picolinamide are often more effective than monodentate groups as they form more stable 5- or 6-membered metallacycles.[3]

    • For Cyclopentane Ring Functionalization: This is more challenging. It may require installing a temporary directing group on the cyclopentane ring itself, a strategy that adds synthetic steps but offers precise control.

  • Optimize the Catalytic System:

    • Catalyst Choice: Palladium and Ruthenium are common choices.[4][5] Ruthenium catalysts can sometimes offer different selectivity profiles compared to Palladium.

    • Ligand Modification: The ligands on the metal center play a crucial role. Bulky ligands can enhance selectivity by sterically preventing access to undesired C-H bonds. Experiment with ligands like Piv-O- (pivalate) or Ac-O- (acetate), which also act as internal bases.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates. Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMAc, NMP).

  • Adjust Reaction Parameters:

    • Temperature: Begin with the lowest effective temperature and incrementally increase it. Lower temperatures often favor the thermodynamically more stable, selective pathway.

    • Additives: The choice of base or oxidant is critical. For oxidative C-H activations, switching from Ag₂CO₃ to a different oxidant like benzoquinone (BQ) can sometimes alter the selectivity profile.

Workflow for Optimizing Regioselectivity

G cluster_0 Problem: Poor Regioselectivity cluster_1 Step 1: Re-evaluate Directing Group (DG) cluster_2 Step 2: Optimize Catalyst System cluster_3 Step 3: Adjust Reaction Conditions cluster_4 Outcome P Observe Mixture of Isomers DG1 Is DG rigidly positioned? P->DG1 DG2 Switch to bidentate DG (e.g., Picolinamide) DG1->DG2 No DG3 Shorten/rigidify linker to DG DG1->DG3 No Cat1 Screen Catalyst (e.g., Pd vs. Ru) DG1->Cat1 Yes DG2->Cat1 DG3->Cat1 Cat2 Screen Ligands/Additives (e.g., PivOH, BQ) Cat1->Cat2 Cond1 Screen Temperature (start low) Cat2->Cond1 Cond2 Screen Solvents (Toluene, DMAc, etc.) Cond1->Cond2 O Improved Regioselectivity Cond2->O

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 2: Formation of Dimerized or Homocoupled Byproducts

Symptom: Alongside your desired functionalized product, you isolate a significant amount of a byproduct with double the mass of your starting material. This is common in cross-coupling reactions.

Causality Analysis: Homocoupling arises from the reaction of two molecules of the C-H activation partner or two molecules of the coupling partner.

  • C-H Partner Homocoupling: The organometallic intermediate formed after C-H activation can react with another molecule of the starting material instead of the intended coupling partner. This is often favored at higher concentrations or when the cross-coupling step is slow.

  • Coupling Partner Homocoupling: In reactions like Suzuki or Stille coupling, the organoboron or organotin reagent can dimerize, often catalyzed by the palladium complex, especially in the presence of oxygen or at high temperatures.

Suggested Solutions:

  • Control Stoichiometry and Addition Rate:

    • Instead of adding all reagents at once, use a syringe pump to slowly add the limiting reagent (often the coupling partner like an aryl halide) to the reaction mixture. This keeps its instantaneous concentration low, disfavoring dimerization.

    • Use a slight excess (1.1-1.5 equivalents) of the C-H activation substrate to ensure the coupling partner is consumed efficiently.

  • Optimize Reaction Conditions:

    • Degas Thoroughly: Oxygen can promote the homocoupling of organometallic reagents. Ensure your solvent and reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Lower Temperature: As with selectivity issues, lower temperatures can often disfavor the higher activation energy pathway of homocoupling.

    • Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction. This should be tested carefully.

Table 1: Example Condition Screening for Minimizing Homocoupling

EntryCatalyst (mol%)Temp (°C)Addition MethodYield (Desired Product)Yield (Homocoupling Byproduct)
1Pd(OAc)₂ (2%)110All at once45%35%
2Pd(OAc)₂ (2%)110Syringe Pump65%15%
3Pd(OAc)₂ (2%)90Syringe Pump72%8%
4Pd(OAc)₂ (4%)90Syringe Pump75%9%

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when functionalizing the 1-azaspiro[4.4]nonane core?

Beyond regioselectivity issues and homocoupling, other common side reactions include:

  • N-Oxidation: The pyrrolidine nitrogen is susceptible to oxidation, especially when using strong oxidants in C-H activation protocols. This can be minimized by using milder oxidants or by ensuring a completely inert atmosphere.

  • Ring-Opening/Rearrangement: Under strongly acidic or basic conditions, or at very high temperatures, the spirocyclic core can be susceptible to rearrangement or decomposition. This is less common but possible with highly strained derivatives.[6]

  • Epimerization: If your scaffold has existing stereocenters adjacent to the site of functionalization, harsh basic or acidic conditions can lead to epimerization, resulting in a loss of stereochemical purity. It is crucial to monitor the diastereomeric ratio throughout the reaction.

Q2: How does the choice of a directing group influence the reaction?

The directing group is arguably the most critical variable in achieving a successful C-H functionalization.[7] It influences:

  • Regioselectivity: As discussed, it directs the catalyst to a specific C-H bond.

  • Reactivity: A strongly coordinating directing group can accelerate the C-H activation step, allowing the reaction to proceed under milder conditions.

  • Substrate Scope: Some directing groups are only compatible with certain catalyst systems or coupling partners.

  • Cleavability: An ideal directing group should be easy to remove after the desired functionalization without affecting the rest of the molecule. Groups like picolinamide can be cleaved hydrolytically.

Q3: What are the best practices for purification of functionalized 1-azaspiro[4.4]nonane derivatives?

The basic nitrogen of the pyrrolidine ring can complicate purification by silica gel chromatography, leading to tailing and poor separation.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic silanol groups, preventing your amine product from sticking to the column.

  • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid) can provide excellent separation. The product is then isolated as a salt, which can be neutralized in a subsequent workup step.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., EtOAc/hexanes, DCM/pentane, acetone/water).

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of an N-Picolinamide-Protected 1-Azaspiro[4.4]nonane

This protocol describes a general procedure for the ortho-arylation of the pyrrolidine ring.

Reaction Scheme:

G sub Substrate reagents + Ar-Br [Pd], Ligand, Base Solvent, Heat sub->reagents prod Product reagents->prod

Note: A visual representation of the chemical structures would be inserted here.

Materials:

  • N-(1-azaspiro[4.4]nonan-1-yl)picolinamide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K₂CO₃ (2.5 equiv)

  • Anhydrous, degassed toluene (0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-(1-azaspiro[4.4]nonan-1-yl)picolinamide, the aryl bromide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel pre-treated with 1% Et₃N, using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PMC.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC - NIH.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein Journal of Organic Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications.
  • Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. (n.d.). Benchchem.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC - NIH.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein Journal of Organic Chemistry.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). Semantic Scholar.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate.
  • Directing groups – Knowledge and References. (n.d.). Taylor & Francis.
  • C-H Activation. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. (2014). Organic Chemistry Frontiers (RSC Publishing).
  • Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. (2015). ResearchGate.
  • Application Notes and Protocols for the Functionalization of the 2-Azaspiro[4.4]nonane Core. (n.d.). Benchchem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
  • Chemistry Innovations to Reduce Byproduct Waste. (2022). University of Guelph.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. (2025). Patsnap Eureka.
  • Undirected ruthenium-catalyzed C–H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. (n.d.). RSC Publishing.
  • Selected applications of C-H activation. (2024). YouTube.
  • C-H activation at remote positions. (2024). YouTube.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI.

Sources

Technical Support Center: Spirocyclic Amine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in the lab, prioritizing decision-making logic and corrective protocols over theoretical abstraction.

Topic: Resolving Phase Separation (Oiling Out) & Solid State Control Ticket Type: Advanced Troubleshooting Support Level: Senior Application Scientist

Diagnostic: Identifying the Phase Phenomenon

Before applying a fix, confirm the nature of the phase separation. Spirocyclic amines, due to their rigid, high-


 scaffolds, often exhibit unique solubility profiles that differ from planar aromatic amines.

Symptom: The solution becomes turbid, but instead of distinct crystals, you observe:

  • Oiling Out (LLPS): A second liquid layer forms (droplets or a bottom layer).[1][2][3] This is Liquid-Liquid Phase Separation.[1][2][4]

  • Gumming: The oil layer slowly hardens into a sticky, amorphous glass.

  • Stable Emulsion: Milky appearance that does not settle or crystallize.

Root Cause Analysis: Spirocyclic amine salts often possess low melting points relative to the boiling point of common crystallization solvents. If the crystallization temperature (


) is higher than the melting point of the solvated salt (

), the product will separate as a liquid (oil) rather than a solid.[3][5]

Troubleshooting Guide: Oiling Out During Salt Formation

Issue: Product separates as an oil upon acid addition or cooling.

The "Metastable Zone" Protocol

Oiling out indicates you have entered a miscibility gap in the phase diagram. The goal is to bypass this gap by crystallizing at a higher temperature or lower supersaturation.[1]

Step-by-Step Resolution Workflow
  • Re-dissolution: Heat the mixture until the oil phase re-dissolves into a homogeneous solution.

    • Note: If it does not re-dissolve at reflux, add more "good" solvent (e.g., Methanol, Ethanol) dropwise until clear.

  • Determine

    
    :  Cool slowly and note the exact temperature where oil droplets first appear (
    
    
    
    ).
  • Seeding Strategy:

    • Re-heat to

      
      .
      
    • Cool to

      
      . Crucial:  The solution must be clear.
      
    • Add seed crystals (0.5 - 1.0 wt%).

    • Hold temperature for 30–60 minutes to allow seed surface growth.

  • Slow Cooling: Cool at a rate of 0.1–0.2 °C/min.

    • Why? Fast cooling spikes supersaturation, pushing the system back into the miscibility gap (oil). Slow cooling keeps the system in the crystal growth zone.

Visualization: Oiling Out Decision Tree

Oiling_Out_Logic Start Symptom: Oiling Out Check_Temp Is T_process > T_melting (solvated)? Start->Check_Temp Solvent_Check Check Solvent Composition Check_Temp->Solvent_Check No (High mp solid) Action_Seed Protocol A: High-Temp Seeding (Seed above T_oil) Check_Temp->Action_Seed Yes (Low mp solid) Action_Solvent Protocol B: Modify Solvent (Increase 'Good' Solvent) Solvent_Check->Action_Solvent Impurities/Supersaturation too high Action_Salt Protocol C: Change Counter-ion (Increase T_melting) Solvent_Check->Action_Salt Intrinsic solubility issue

Figure 1: Decision logic for addressing oiling out. The primary fix is often thermal control (Seeding), followed by solvent modification.

Troubleshooting Guide: Counter-Ion Selection

Issue: The spirocyclic amine salt is persistently amorphous or hygroscopic.

Technical Insight: Spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane) are lipophilic but compact. Common mineral acids (HCl) sometimes form hygroscopic salts with these amines due to efficient crystal packing being disrupted by the spiro-geometry.

Recommendation: Switch to counter-ions that encourage rigid H-bond networks to raise the melting point.

Counter-IonpKa (Acid)Suitability for SpirocyclesNotes
Hydrochloric Acid -7ModerateOften hygroscopic; risk of oiling out if

is low.
Fumaric Acid 3.03High Excellent H-bond donor; often forms high-

crystalline salts (1:2 or 1:1).
Oxalic Acid 1.25High Rigid dicarboxylic acid; stabilizes compact spiro-amines.
Succinic Acid 4.21ModerateGood for solubility, but salts may have lower

.
p-Toluenesulfonic -2.8Low/ModerateLipophilic tail may increase solubility in organics (risk of oiling out).

Protocol for Salt Screening:

  • Dissolve free base in EtOAc/EtOH (5:1).

  • Add acid (1.05 eq) at 50°C.

  • Cool to room temperature.

  • If oil forms: Do not discard. Perform Temperature Cycling (Heat to 50°C

    
     Cool to 20°C 
    
    
    
    Heat to 40°C
    
    
    Cool to 10°C). This promotes Ostwald ripening and conversion of amorphous oil to crystal.

Troubleshooting Guide: Emulsions During Extraction

Issue: During workup, the spirocyclic amine forms a stable emulsion that will not separate.

Mechanism: Protonated spirocyclic amines can act as cationic surfactants, especially if they possess a lipophilic tail attached to the spiro-core.

Corrective Actions:

  • Ionic Strength: Add saturated brine (NaCl) to the aqueous layer. This disrupts the surfactant double-layer.

  • pH Adjustment: Ensure the pH is distinctly basic (pH > 10) to fully suppress the ammonium species if extracting the free base. Mixed ionization states stabilize emulsions.

  • Filtration: Filter the emulsion through a pad of Celite. Micro-precipitates often stabilize the emulsion; removing them breaks the interface.

Visualization: Temperature Cycling Workflow

Temp_Cycling State_Oil State: Oiled Out / Amorphous Heat Heat to T < T_clear (Partial Dissolution) State_Oil->Heat Step 1 Cool Cool Slowly (Induce Nucleation) Heat->Cool Step 2 Cool->Heat Repeat 3-5x Result Result: Crystalline Solid Cool->Result Final Cycle

Figure 2: Temperature cycling protocol to convert metastable oil droplets into stable crystalline forms.

Frequently Asked Questions (FAQ)

Q: Why does my spirocyclic amine salt oil out even with seeding? A: The supersaturation might be too high. Even with seeds, if the concentration is deep within the "labile zone," spontaneous oiling out outcompetes crystal growth. Dilute the reaction by 20–30% and repeat the seeding protocol at a higher temperature.

Q: Can I use anti-solvents (e.g., Hexane, MTBE) to force precipitation? A: Use extreme caution. Rapid addition of non-polar anti-solvents to spirocyclic amine solutions almost guarantees oiling out.

  • Correct Technique: Add the anti-solvent extremely slowly via syringe pump. If cloudiness persists and looks "oily," stop immediately, heat to clear, and let cool.

Q: My salt is a sticky gum. How do I dry it? A: Do not dry a gum; it will trap solvent and impurities. You must crystallize it first.

  • Try: Trituration.[5] Suspend the gum in diethyl ether or heptane and sonicate. The mechanical energy and low solubility can force the gum to crystallize into a powder.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. [Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles. (Discusses physicochemical properties of spiro-amines). [Link]

  • Organic Process Research & Development. Practical Guide to Rational Crystallization. (General principles on metastable zones). [Link]

Sources

Validation & Comparative

Comparing reactivity of 1-Azaspiro[4.4]nonane vs 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Azaspiro[4.4]nonane and 1-Azaspiro[4.5]decane . It is structured for medicinal chemists and process scientists evaluating these scaffolds for library synthesis or lead optimization.

Executive Summary

The choice between 1-azaspiro[4.4]nonane (Scaffold A) and 1-azaspiro[4.5]decane (Scaffold B) is rarely a trivial substitution; it represents a decision between rigid compactness and lipophilic bulk .

While both scaffolds present a secondary pyrrolidine amine, the spiro-fused carbocycle exerts distinct steric and electronic pressures. The [4.4] system acts as a "compact" steric blocker with higher ring strain, often leading to faster reaction rates in sterically demanding couplings. The [4.5] system, anchoring a cyclohexane chair, introduces significant axial steric bulk that can retard nucleophilic approach and alter solubility profiles (LogP).

Feature1-Azaspiro[4.4]nonane1-Azaspiro[4.5]decane
Core Structure Pyrrolidine spiro-fused to CyclopentanePyrrolidine spiro-fused to Cyclohexane
Dominant Sterics Planar/Envelope (Compact)Chair Form (Bulky)
Est. pKa (Conj. Acid) ~10.8 – 11.0~10.7 – 10.9 (Solvation shielding)
Reaction Kinetics (SN2) Faster (Less steric shielding)Slower (Axial hydrogen interference)
Primary Application nAChR Agonists, Compact LinkersSigma-1 Ligands, GPCR Scaffolds

Structural & Conformational Analysis

To understand reactivity, one must visualize the 3D space occupied by the carbocyclic "tail."

  • 1-Azaspiro[4.4]nonane: The cyclopentane ring exists in a dynamic envelope/twist conformation. It projects a relatively narrow steric cone, leaving the nitrogen lone pair accessible.

  • 1-Azaspiro[4.5]decane: The cyclohexane ring predominantly adopts a chair conformation.[1] The C-H bonds at the C3/C5 positions of the cyclohexane ring (relative to the spiro center) project axially, creating a "steric wall" that can shield the nitrogen, particularly affecting reactions with bulky electrophiles.

Visualization: Steric Cone & Reactivity Flow

The following diagram illustrates the logical flow from structure to observed reactivity.

ReactivityComparison cluster_44 1-Azaspiro[4.4]nonane cluster_45 1-Azaspiro[4.5]decane node_44 [4.4] Cyclopentane Ring (Envelope Conformation) steric_44 Low Steric Shielding node_44->steric_44 Compact Geometry react_44 High SN2 Rate steric_44->react_44 Accessible Lone Pair react_45 Moderate SN2 Rate react_44->react_45 Kinetic Difference node_45 [4.5] Cyclohexane Ring (Chair Conformation) steric_45 High Steric Shielding (Axial Hydrogens) node_45->steric_45 Bulky Chair steric_45->react_45 Hindered Approach

Figure 1: Conformational influence on reactivity. The [4.5] system's chair conformation introduces axial steric hindrance absent in the [4.4] system.

Physicochemical Profiling

In drug design, the shift from [4.4] to [4.5] is often used to modulate lipophilicity without changing the pharmacophore (the nitrogen).

Property1-Azaspiro[4.4]nonane1-Azaspiro[4.5]decaneImpact on MedChem
Formula C₈H₁₅NC₉H₁₇N+1 CH₂ unit
MW 125.21 g/mol 139.24 g/mol Minimal impact
ClogP ~1.8~2.3[4.5] increases permeability/binding to hydrophobic pockets.
pKa (Calc) 10.910.8[4.5] is slightly less basic due to steric hindrance to solvation of the ammonium ion.
Fsp³ 1.01.0Both are excellent for increasing 3D complexity (escaping "Flatland").

Key Insight: The [4.5] scaffold is preferred when targeting CNS receptors (e.g., Sigma-1, Muscarinic) where the cyclohexane ring fills a hydrophobic pocket [1]. The [4.4] scaffold is superior when a compact, rigid linker is required to position the nitrogen precisely without steric clash.

Comparative Evaluation Protocols

As direct kinetic data between these specific unsubstituted parents is often proprietary, the following protocols are designed to empirically determine the reactivity difference in your specific synthetic context.

Protocol A: Competitive Alkylation (The Steric Probe)

This experiment determines the relative nucleophilicity of the two amines against a standard electrophile (Benzyl Bromide).

Objective: Quantify


 ([4.4]/[4.5]).

Reagents:

  • Amine A: 1-Azaspiro[4.4]nonane (1.0 equiv)

  • Amine B: 1-Azaspiro[4.5]decane (1.0 equiv)

  • Electrophile: Benzyl bromide (0.8 equiv - Limiting Reagent)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (0.1 M)

Workflow:

  • Preparation: Dissolve equimolar amounts of Amine A and Amine B in Acetonitrile at 25°C.

  • Internal Standard: Add 0.5 equiv of biphenyl (inert HPLC standard).

  • Initiation: Add Benzyl bromide dropwise over 1 minute.

  • Monitoring: Aliquot at t=5, 15, 30, and 60 min. Quench immediately into MeOH/NH₃.

  • Analysis: Analyze via UPLC-MS. Integrate the product peaks (N-benzyl-[4.4] vs N-benzyl-[4.5]).

Expected Outcome: The [4.4] scaffold typically shows 1.5x – 2.0x faster conversion than the [4.5] scaffold. The cyclohexane ring in [4.5] creates a "steric wall" that slightly impedes the trajectory of the incoming electrophile, specifically in the transition state [2].

Protocol B: Buchwald-Hartwig Coupling (Catalytic Compatibility)

Spirocyclic amines can be challenging substrates for Pd-catalysis due to steric bulk near the nitrogen, which hinders the reductive elimination step.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene, 100°C

Critical Control Point: If conversion is low (<50%) for the [4.5] decane system, switch from XPhos to RuPhos . RuPhos is specifically designed for sterically hindered secondary amines and accommodates the bulk of the spiro-cyclohexane tail better than first-generation Buchwald ligands [3].

Synthetic Pathways & Availability

Researchers often need to synthesize these cores if they require specific substitution patterns (e.g., 2-methyl-1-azaspiro...).

1-Azaspiro[4.4]nonane Synthesis

The most robust route involves intramolecular nitrone cycloaddition .[2]

  • Precursor: 4-pentenal derived nitrone.

  • Cyclization: Thermal 1,3-dipolar cycloaddition yields the isoxazolidine fused system.[2]

  • Ring Opening: Zn/AcOH reduction cleaves the N-O bond to yield the pyrrolidine core [4].

1-Azaspiro[4.5]decane Synthesis

Often accessed via Radical Cyclization or Ring-Closing Metathesis (RCM) .

  • Precursor: N-alkenyl piperidine derivatives.

  • Cyclization: Bu₃SnH mediated radical cyclization onto an exocyclic alkene [5].

References

  • BenchChem. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."[3] BenchChem Application Notes. Link

  • Khoroshunova, Y. V., et al. "The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride."[4] Molecules, 2021. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Beilstein J. Org. Chem. "Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition." Beilstein Journal of Organic Chemistry, 2019. Link

  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization."[5] Journal of Organic Chemistry, 2019. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Azaspiro[4.4]nonane hydrochloride. As a nitrogen-containing heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Core Principle: Proactive Hazard Assessment

The foundation of safe disposal is a thorough understanding of the substance's potential hazards. While specific toxicological data for this compound may be limited, the chemical class of heterocyclic amines and data from structurally similar compounds provide a strong basis for a conservative and safe approach.

Known and Inferred Hazards:

  • Skin and Eye Irritation: Safety Data Sheets (SDS) for analogous spiro-nitrogen heterocyclic compounds, such as 5-Azoniaspiro[4.4]nonane Chloride, classify them as causing skin irritation (Category 2) and serious eye irritation (Category 2)[1]. Therefore, this compound must be handled as a significant irritant.

  • Environmental Persistence: Nitrogen heterocyclic compounds are noted for their potential environmental persistence and risk.[2][3]. Their high solubility can allow them to readily enter aquatic environments, posing a threat to ecosystems[2]. Improper disposal can lead to the accumulation of these persistent pollutants[2].

  • Potential Toxicity: Many heterocyclic compounds are biologically active, which is why they are common in pharmaceuticals[4]. However, this bioactivity also means they can have unintended toxicological effects on humans and the environment if released without proper treatment[5][6].

Given these factors, this compound must be treated as a hazardous substance, mandating a disposal pathway compliant with hazardous waste regulations.

Regulatory Framework: Compliance with RCRA

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[7]. RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave"[7].

A chemical waste is considered hazardous if it is either:

  • Specifically Listed: The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists)[8]. This compound is a research chemical and is not expected to appear on these lists.

  • Exhibits a Characteristic: A waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[9].

Based on its classification as a skin and eye irritant and the potential ecotoxicity of its chemical class, this compound should be managed as if it exhibits the characteristic of toxicity. This conservative approach ensures the highest level of safety and regulatory compliance. All waste containing this compound must be disposed of as hazardous waste.

Standard Operating Procedure for Disposal

This step-by-step protocol ensures the safe collection and disposal of this compound waste from the laboratory.

3.1 Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[10].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

3.2 Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. This includes residual solid material, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain. Its potential aquatic toxicity makes this practice dangerous and non-compliant[2].

    • DO NOT dispose of this chemical in regular or biohazard trash.

    • DO NOT mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

3.3 Storage and Final Disposal

  • Satellite Accumulation: Keep the sealed waste container at or near the point of generation, in a designated satellite accumulation area.

  • Container Integrity: Ensure the container is always closed when not in use and is in good condition[11].

  • Professional Disposal: The only acceptable final disposal method is through a licensed hazardous waste disposal company[1]. Your institution's EHS office will manage the pickup and transfer of the waste to the certified vendor. This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations[1][12].

Emergency Spill Protocol

In the event of an accidental release, immediate and correct action is crucial.

Spill Size Containment and Cleanup Procedure
Small Spill (Solid) Restrict access to the area. Wearing full PPE, gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container. Ventilate the area and wash the spill site after pickup is complete.
Small Spill (Liquid) Restrict access. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into the hazardous waste container[10].
Large Spill Evacuate the immediate area. Alert colleagues and notify your supervisor. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the safe and compliant disposal of this compound.

G start Start: Waste Generation identify Identify Waste as 1-Azaspiro[4.4]nonane HCl start->identify consult_sds Consult SDS & Hazard Data (Irritant, Potential Ecotoxicity) identify->consult_sds is_hazardous Is it Hazardous Waste under RCRA Guidelines? consult_sds->is_hazardous segregate Segregate in a Dedicated, Properly Labeled Container is_hazardous->segregate Yes (Treat as Toxic) improper Improper Disposal (Drain, Trash) is_hazardous->improper No (Incorrect Path) store Store in Satellite Accumulation Area segregate->store contact_ehs Arrange Pickup by Licensed Waste Vendor via EHS store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • SAFETY DATA SHEET: 5-Azoniaspiro[4.4]nonane Chloride. (2025, January 3). TCI Chemicals.
  • 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. PubChem. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025, August 1). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. (2025, November 19). TCI Chemicals.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC. Retrieved from [Link]

  • 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. PubChem. Retrieved from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride. Autech Industry Co.,Limited. Retrieved from [Link]

  • SAFETY DATA SHEET. Bayer Environmental Science. Retrieved from [Link]

  • 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid--hydrogen bromide (1/1). US EPA. Retrieved from [Link]

  • 1-Oxa-4-azaspiro[4.4]nonane, 4-propyl- Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Environmental Assessment for BIKTARVY®. (2017, May 25). accessdata.fda.gov. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Safety Data Sheet: 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER. (2025, January 10). INDOFINE Chemical Company, Inc. Retrieved from [Link]

  • GHS Classification. PubChem. Retrieved from [Link]

  • Hazardous Waste Listings. US EPA. Retrieved from [Link]

  • Waste Code - RCRAInfo. US EPA. Retrieved from [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Environmental Health Information for Health Care Providers. Pennsylvania Department of Health. Retrieved from [Link]

  • Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. (2011, August 15). PubMed. Retrieved from [Link]

  • Nitrification inhibitors, biocides, and persistent organic substances contaminate the air in agricultural and urban regions. (2022, November 28). ScienceOpen. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
1-Azaspiro[4.4]nonane hydrochloride
Reactant of Route 2
1-Azaspiro[4.4]nonane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.